molecular formula C4H11ClNO3P B8092664 Pyrrolidin-2-ylphosphonic acid hydrochloride

Pyrrolidin-2-ylphosphonic acid hydrochloride

Cat. No.: B8092664
M. Wt: 187.56 g/mol
InChI Key: JWABGIWHYAMKIF-UHFFFAOYSA-N
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Description

Pyrrolidin-2-ylphosphonic acid hydrochloride is a chemical compound with the molecular formula C4H11ClNO3P It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and phosphonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-ylphosphonic acid hydrochloride typically involves the reaction of pyrrolidine with phosphonic acid derivatives under controlled conditions. One common method includes the use of pyrrolidine and phosphonic acid in the presence of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-2-ylphosphonic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

Pyrrolidin-2-ylphosphonic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of pyrrolidin-2-ylphosphonic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the phosphonic acid group.

    Phosphonic Acid Derivatives: Compounds with similar phosphonic acid functionality but different organic groups attached.

Uniqueness: Pyrrolidin-2-ylphosphonic acid hydrochloride is unique due to the combination of the pyrrolidine ring and the phosphonic acid group. This combination imparts specific chemical and biological properties that are not present in either pyrrolidine or phosphonic acid derivatives alone. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

Pyrrolidin-2-ylphosphonic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the reaction of pyrrolidine derivatives with phosphonic acid precursors. For instance, a systematic study highlighted the synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonate, which demonstrated promising biological properties, including inhibition of specific enzymes . The conformational studies of these compounds reveal a "locked" conformation via a pyrrolidine ring, which is crucial for their biological activity.

Biological Activity Overview

The biological activities of this compound include:

1. Antiviral Properties:

  • Pyrrolidin-2-ylphosphonic acid derivatives have shown significant antiviral activity against various viruses, including those responsible for hepatitis B and HIV. Structure–activity relationship studies indicated that certain analogs possess high potency as inhibitors of viral enzymes .

2. Enzyme Inhibition:

  • These compounds have been identified as potent inhibitors of enzymes such as 6-oxopurine phosphoribosyltransferases from Plasmodium falciparum, with a reported KiK_i value of 0.6 μM for specific isomers . Additionally, they have demonstrated inhibitory effects on α-glucosidases, which are relevant in glucose metabolism and diabetes management .

3. Antibiotic Activity:

  • Some pyrrolidinone-containing compounds exhibit antibiotic properties against multi-drug resistant bacteria, indicating potential use in treating bacterial infections . The resistance to β-lactamase has also been noted, suggesting a mechanism that could be exploited in drug development.

4. Neuroprotective Effects:

  • Research indicates that certain derivatives can affect glutamate levels in the brain without exhibiting toxicity to brain and liver tissues, highlighting their potential for neurological applications .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of pyrrolidin-2-ylphosphonic acid derivatives against cytomegalovirus (CMV) in vitro. The results showed that specific analogs significantly reduced viral load in infected cell lines compared to controls. This suggests their potential as therapeutic agents in antiviral drug development.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized several pyrrolidin-2-ylphosphonic acid derivatives and tested their effects on α-glucosidase activity. The most effective compound demonstrated an IC50 value significantly lower than that of standard inhibitors, indicating superior efficacy in managing blood glucose levels .

Summary of Research Findings

Property Findings
Antiviral Activity Potent inhibitors against hepatitis B and HIV; effective in reducing viral load
Enzyme Inhibition High potency against α-glucosidases; effective in glucose management
Antibiotic Properties Active against multi-drug resistant bacteria; resistance to β-lactamase noted
Neuroprotective Effects Affects glutamate levels without toxicity; potential for neurological applications

Properties

IUPAC Name

pyrrolidin-2-ylphosphonic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO3P.ClH/c6-9(7,8)4-2-1-3-5-4;/h4-5H,1-3H2,(H2,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWABGIWHYAMKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)P(=O)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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